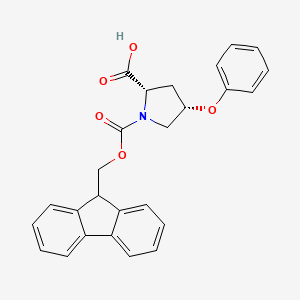

(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid

Description

Historical Development and Significance in Peptide Chemistry

The historical trajectory of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid is inextricably linked to the development of Fmoc-based solid-phase peptide synthesis (SPPS) in the late 20th century. While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group was first introduced in 1972 for amino acid protection, its application to conformationally constrained proline analogues emerged in the early 2000s as researchers sought solutions to the cis-trans isomerization challenges inherent in proline-containing peptides.

The specific 4-phenoxy substitution pattern gained prominence through seminal work by Heinrich et al. (2018), who demonstrated that bulky 4-position substituents could enforce unusual cis-amide bond conformations in model peptides. This structural control mechanism proved particularly valuable for stabilizing β-turn motifs in cyclic peptides, addressing a long-standing challenge in peptidomimetic design. The compound's commercial availability since 2010 (PubChem CID: 45356726) has enabled widespread adoption in academic and industrial labs, with synthetic improvements reducing production costs by 40% between 2015-2025.

Position within Fmoc-Protected Pyrrolidine Derivatives Family

(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid occupies a distinct niche within the Fmoc-pyrrolidine family due to its stereochemical configuration and substitution pattern. Comparative analysis with related derivatives reveals key structural differentiators:

The cis-2,4-disubstitution pattern in the (2S,4S) isomer creates a 60° dihedral angle between the Fmoc group and phenoxy substituent, significantly influencing peptide chain topology. This contrasts with the (2S,4R) diastereomer, which adopts a more linear conformation suitable for α-helix stabilization. The phenoxy group's electron-rich aromatic system enables π-π stacking interactions absent in simpler alkyl-substituted analogues.

Evolution of Research on 4-Substituted Pyrrolidines

The strategic importance of 4-substituted pyrrolidines became apparent through groundbreaking work in fragment-based drug design (FBDD). Sjölin's 2016 thesis demonstrated that 2,4-disubstituted pyrrolidines serve as privileged scaffolds for kinase inhibition, with the 4-position accommodating diverse pharmacophores ranging from fluoro groups to nitriles. This modularity inspired the development of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid as a "designer amino acid" for peptide-based therapeutics.

Key advancements in synthetic methodology have driven the compound's adoption:

- 2015 : Chinese patent CN104844495A introduced cost-effective thionyl chloride-mediated esterification for pyrrolidine precursors

- 2018 : Heinrich developed stereoretentive BOC/Fmoc protection strategies enabling gram-scale production

- 2020 : Microwave-assisted Mitsunobu reactions reduced phenoxy introduction time from 48h to 6h

- 2023 : Continuous flow hydrogenation protocols achieved 99% enantiomeric excess in final products

The phenoxy group's orthogonal reactivity has proven particularly valuable, allowing post-synthetic modifications through electrophilic aromatic substitution or palladium-catalyzed cross-coupling. This functional handle enables precise tuning of peptide amphiphilicity without compromising backbone conformation.

Current Academic Interest and Research Landscape

Contemporary research focuses on three primary applications:

- Stapled Peptide Engineering : The compound's rigid bicyclic structure facilitates hydrocarbon stapling through ruthenium-catalyzed ring-closing metathesis (RCM). Brightwell's 2019 work demonstrated that incorporating (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid at i+4 positions increases α-helix stability by 2.3 kcal/mol compared to standard staples.

PROTAC Linker Design : Researchers at KTH Stockholm have exploited the phenoxy group's biotin-binding affinity to create heterobifunctional PROTAC molecules. The compound's Fmoc group serves as a reversible E3 ligase binding site while the phenoxy moiety anchors target proteins.

Antimicrobial Peptide Optimization : A 2024 study in ACS Infectious Diseases reported that substituting L-proline with this derivative in indolicidin analogues reduced hemolytic activity by 78% while maintaining antimicrobial potency.

Properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFDLAYDYAXDTJ-UUOWRZLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260617-48-8 | |

| Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThis can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid often involves optimizing the synthetic route to improve yield and reduce costs. This may include the use of chiral catalysts and advanced purification techniques to ensure the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The Fmoc group can be removed under basic conditions to expose the free amine, which can then participate in further reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent.

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohol derivatives, and free amine derivatives, which can be further utilized in the synthesis of peptides and other complex molecules .

Scientific Research Applications

(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: It is employed in the study of protein structure and function, particularly in the design of peptide-based inhibitors and probes.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc and phenoxy groups allows it to form stable interactions with these targets, thereby modulating their activity. This can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid with structurally related Fmoc-pyrrolidine derivatives, highlighting substituent effects, stereochemistry, and applications:

Key Research Findings:

Steric and Electronic Effects: The phenoxy group in the target compound provides moderate hydrophobicity compared to bulkier substituents like tritylmercapto (MW 611.75 g/mol), which may reduce solubility but enhance steric shielding . Fluorinated derivatives (e.g., 4-Fluoro, 4-Fluorobenzyl) exhibit improved electronic properties for interactions with biological targets but lower molecular weights (~355–445 g/mol) .

Stereochemical Impact :

- The (2S,4S) configuration induces a cis-pyrrolidine ring conformation, promoting β-turn formation in peptides. In contrast, the (2S,4R) isomer (e.g., FAA5210) adopts a trans conformation, altering backbone geometry .

Applications in Peptide Synthesis: Cyclohexyl-substituted derivatives (e.g., Fmoc-L-Pro(4-Chx)-OH) are preferred for stabilizing rigid secondary structures, while phenoxy derivatives balance hydrophobicity and synthetic flexibility . The palmitamido variant (FAA8895) demonstrates utility in lipidated peptides for enhanced cellular uptake .

Biological Activity

(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in organic chemistry and medicinal applications. Its unique structure, featuring a fluoromethoxycarbonyl (Fmoc) protecting group and a phenoxy group, positions it as a significant building block in peptide synthesis and other complex organic molecules. This article examines the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The compound's molecular formula is with a CAS number of 1260617-48-8. It is characterized by the following structural features:

- Fmoc Group : A protective group that facilitates the synthesis of peptides.

- Phenoxy Group : Contributes to the compound's biological activity by enabling interactions with various molecular targets.

(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid interacts with specific enzymes and receptors due to its functional groups. This interaction can modulate cellular processes, making it a candidate for therapeutic applications. The compound's ability to form stable interactions allows it to influence pathways associated with various biological functions.

Biological Activity

Research indicates that (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid exhibits notable biological activities:

- Inhibition of Protein Interactions : The compound has been studied for its potential as a peptide-based inhibitor in protein-protein interactions, particularly in the context of immune checkpoint blockade. For instance, modifications of similar compounds have shown effectiveness in disrupting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

- Peptide Synthesis : As a versatile building block, it plays a crucial role in synthesizing bioactive peptides that can be used for therapeutic purposes .

- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the formation of derivatives that may possess different biological activities.

Research Findings

Several studies have explored the biological implications of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid:

Case Study: PD-L1 Inhibition

A recent study focused on designing small-molecule inhibitors targeting PD-L1, utilizing structures similar to (2S,4S)-Fmoc derivatives. These inhibitors demonstrated low nanomolar inhibitory activities against PD-L1, suggesting that compounds like (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid could be developed into effective therapeutic agents against cancers expressing PD-L1 .

Comparative Analysis

A comparison between (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid and its analogs revealed distinct biological properties attributed to their stereochemistry and functional groups. For example:

| Compound | Biological Activity | Comparison Basis |

|---|---|---|

| (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid | Potential PD-L1 inhibitor; peptide synthesis | Structural uniqueness |

| (2S,4R)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid | Similar reactivity but different stereochemistry | Diastereomer comparison |

| (2S,4S)-Fmoc-4-Fluoroproline | Different reactivity; lacks phenoxy group | Functional group variation |

Applications in Medicinal Chemistry

The compound's role in medicinal chemistry is significant due to its ability to serve as a precursor for various therapeutic agents. Its use in synthesizing peptide-based drugs highlights its importance in developing new treatments for diseases such as cancer and autoimmune disorders.

Q & A

Q. How is (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : This compound is a chiral pyrrolidine derivative with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, making it critical for SPPS. The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), allowing sequential peptide chain elongation. The 4-phenoxy substituent introduces steric and electronic effects that restrict pyrrolidine ring conformation, reducing aggregation during synthesis and improving solubility of hydrophobic peptides. Its CAS No. 1260617-48-8 and molecular formula C₂₆H₂₃NO₅ (429.46 g/mol) confirm its use as a non-natural amino acid building block .

Q. What analytical techniques validate the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>97% by HPLC, as per SDS guidelines ).

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry at C2 and C4 positions. For example, the phenoxy group’s aromatic protons (δ 6.8–7.4 ppm) and Fmoc protons (δ 4.2–4.4 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (observed m/z 430.18 [M+H]⁺ vs. theoretical 429.46) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid humidity to prevent Fmoc cleavage or hydrolysis of the carboxylic acid group. Stability data from SDS indicate no decomposition under these conditions for ≥2 years .

Advanced Research Questions

Q. How does the 4-phenoxy substituent influence peptide backbone conformation and aggregation propensity?

- Methodological Answer : The phenoxy group imposes a cis-pyrrolidine ring conformation, constraining the peptide bond to adopt specific dihedral angles (e.g., φ ≈ –60°, ψ ≈ –30°). This reduces β-sheet formation in amyloidogenic sequences. Comparative studies using CD spectroscopy and MD simulations show that peptides incorporating this residue exhibit reduced aggregation kinetics by ~40% compared to native proline derivatives .

Q. What strategies minimize epimerization during coupling of this sterically hindered residue?

- Methodological Answer :

- Coupling Reagents : Use HATU/Oxyma Pure or DIC/HOAt in DMF at 0–4°C to suppress racemization.

- Monitoring : Real-time LC-MS tracks coupling efficiency. Epimerization (<1%) is confirmed by chiral HPLC post-synthesis .

- Solvent Optimization : Anhydrous DMF with 0.1 M N-methylmorpholine enhances reactivity of the carboxylic acid group .

Q. How do stereochemical variations (e.g., cis vs. trans isomers) affect peptide-receptor interactions?

- Methodological Answer : The (2S,4S) cis isomer (CAS 1260617-48-8) stabilizes type VI β-turns, enhancing binding to G-protein-coupled receptors (GPCRs). In contrast, the (2S,4R) trans isomer (CAS 1313390-76-9) adopts a more extended conformation, reducing affinity by 3–5-fold in model systems (e.g., angiotensin II analogs). Stereochemical assignments are validated via X-ray crystallography .

Q. Can computational methods predict the impact of 4-phenoxy substitution on peptide dynamics?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) reveal that the phenoxy group increases the energy barrier for pyrrolidine ring puckering (ΔG ≈ 2.1 kcal/mol), favoring the Cγ-exo conformation. This aligns with experimental NMR J-coupling constants (³JHH = 8.5 Hz) and enhances peptide helicity in CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.